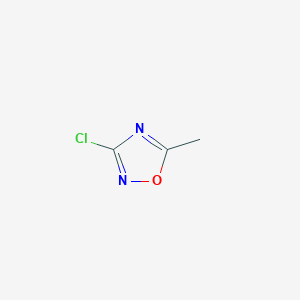

3-Chloro-5-methyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is known to exhibit a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including this compound, often involves the cyclocondensation of arylamidoxamines with n-butanal . In one study, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives were selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Molecular Structure Analysis

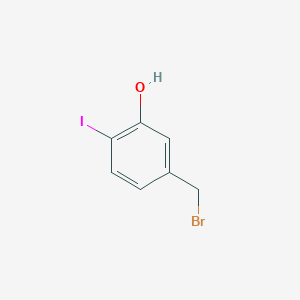

The molecular structure of this compound is characterized by a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom .Mechanism of Action

Target of Action

3-Chloro-5-methyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class of compounds, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are various microorganisms, including bacteria, viruses, and parasites .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may allow these compounds to interact with their targets, leading to changes that inhibit the growth or function of the microorganisms .

Biochemical Pathways

Given its anti-infective properties, it likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .

Pharmacokinetics

1,2,4-oxadiazole derivatives have been suggested as potential alternative templates for discovering novel antibacterial agents , indicating that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound is the inhibition or death of the targeted microorganisms . This leads to a reduction in the infection caused by these microorganisms, thereby alleviating the associated symptoms .

Action Environment

The action of this compound, like other anti-infective agents, can be influenced by various environmental factors. These may include the presence of other microorganisms, the pH of the environment, and the presence of biological materials that can interact with the compound

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-methyl-1,2,4-oxadiazole in laboratory experiments is its low toxicity. This compound is non-toxic and has a low melting point, which makes it easy to handle and store. In addition, this compound is soluble in water, which makes it easy to use in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its low reactivity. This compound is not very reactive, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for the use of 3-Chloro-5-methyl-1,2,4-oxadiazole in scientific research are numerous. This compound could be used to develop new pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anti-bacterial drugs. This compound could also be used to develop new catalysts for organic synthesis, as well as for the synthesis of inorganic and polymeric compounds. In addition, this compound could be used to study the mechanism of action of various enzymes, as well as to study the structure and function of proteins. Finally, this compound could be used to develop new methods for the treatment of various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

3-Chloro-5-methyl-1,2,4-oxadiazole can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and a phenol in the presence of a base. The Grignard reaction is also a popular method, which involves the reaction of an alkyl halide and a Grignard reagent in the presence of an ether solvent. The Ullmann reaction is a less commonly used method, which involves the reaction of an alkyl halide and a phenol in the presence of an oxidizing agent.

Scientific Research Applications

3-Chloro-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, the development of new catalysts, and the study of enzyme inhibitors. This compound can be used as a starting material for the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anti-bacterial drugs. This compound can also be used as a catalyst for the synthesis of a variety of compounds, including organic compounds, inorganic compounds, and polymers. In addition, this compound can be used to study the mechanism of action of various enzymes, as well as to study the structure and function of proteins.

Properties

IUPAC Name |

3-chloro-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCHWZCUZUNNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2458848.png)

amino}butanoic acid](/img/structure/B2458850.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2458853.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2458857.png)

![N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2458860.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2458862.png)